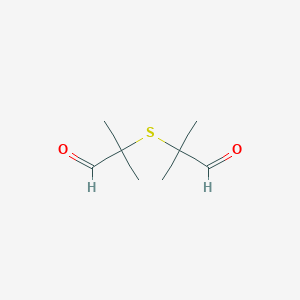
2,2'-Sulfanediylbis(2-methylpropanal)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis(2-methylpropanal) is an organic compound that belongs to the class of aldehydes It is characterized by the presence of two aldehyde groups attached to a sulfur atom, which is in turn connected to two 2-methylpropanal groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(2-methylpropanal) typically involves the reaction of 2-methylpropanal with sulfur-containing reagents. One common method is the reaction of 2-methylpropanal with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
[ 2 \text{CH}_3\text{CH}_2\text{CHO} + \text{SCl}_2 \rightarrow (\text{CH}_3\text{CH}_2\text{CHO})_2\text{S} + 2 \text{HCl} ]
This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(2-methylpropanal) may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfanediylbis(2-methylpropanal) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfur atom can undergo substitution reactions with nucleophiles, leading to the formation of thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,2’-Sulfanediylbis(2-methylpropanoic acid)
Reduction: 2,2’-Sulfanediylbis(2-methylpropanol)
Substitution: Various thioethers or sulfur-containing derivatives
Applications De Recherche Scientifique
2,2’-Sulfanediylbis(2-methylpropanal) has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a model compound for studying sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfanediylbis(2-methylpropanal) involves its interactions with molecular targets such as enzymes and proteins. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The sulfur atom can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanal: A simple aldehyde with a similar structure but lacking the sulfur atom.
2,2’-Disulfanediylbis(2-methylpropanal): A related compound with two sulfur atoms instead of one.
2-Methylbutanal: Another branched-chain aldehyde with a similar carbon skeleton.
Uniqueness
2,2’-Sulfanediylbis(2-methylpropanal) is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom allows for the formation of thioethers and other sulfur-containing derivatives, which are not possible with similar compounds lacking sulfur. This uniqueness makes it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
51042-99-0 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-methyl-2-(2-methyl-1-oxopropan-2-yl)sulfanylpropanal |
InChI |
InChI=1S/C8H14O2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H,1-4H3 |
Clé InChI |
GTJVVPPOWUWJSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)SC(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
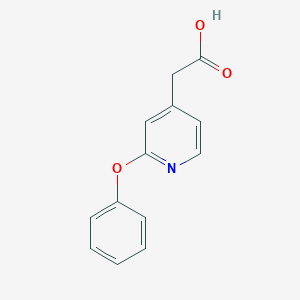
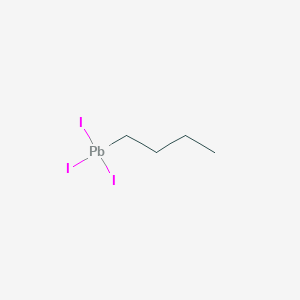

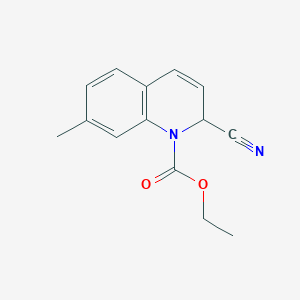


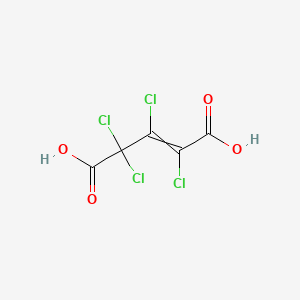


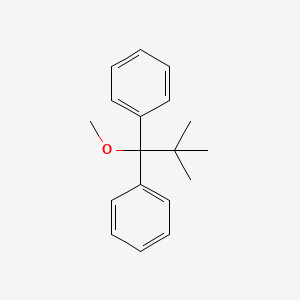
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
